molecular formula C6H5Br2Cl2N B13654052 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide

2-(Bromomethyl)-3,5-dichloropyridine hydrobromide

Cat. No.: B13654052
M. Wt: 321.82 g/mol
InChI Key: AADQDIIASLOFBW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5-dichloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide typically involves the bromination of 3,5-dichloropyridine. One common method is the reaction of 3,5-dichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions. The bromination reaction is carefully controlled to minimize the formation of by-products and ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,5-dichloropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-3,5-dichloropyridine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of new chemical bonds. The compound can also participate in radical reactions, where the bromine atom is involved in the initiation of radical chains.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-methylpiperidine hydrobromide
  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide

Uniqueness

Compared to similar compounds, 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the dichloropyridine core provides stability and specificity in reactions, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C6H5Br2Cl2N

Molecular Weight

321.82 g/mol

IUPAC Name

2-(bromomethyl)-3,5-dichloropyridine;hydrobromide

InChI

InChI=1S/C6H4BrCl2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H

InChI Key

AADQDIIASLOFBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CBr)Cl.Br

Origin of Product

United States

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